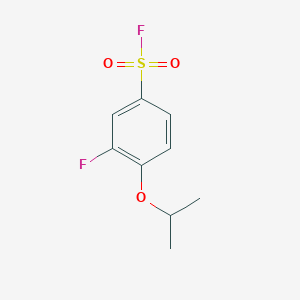
(2S,4S)-4-Methyloxane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Methyloxane-2-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by its oxane ring structure with a methyl group at the fourth position and an aldehyde group at the second position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methyloxane-2-carbaldehyde typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a precursor compound using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts and ligands is crucial in these processes to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
Oxidation: (2S,4S)-4-Methyloxane-2-carboxylic acid.
Reduction: (2S,4S)-4-Methyloxane-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(2S,4S)-4-Methyloxane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs with specific stereochemical requirements.
Industry: Employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Methyloxane-2-carbaldehyde involves its interaction with various molecular targets depending on its application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that lead to the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-Hydroxyoxane-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
(2S,4S)-4-Methyloxane-2-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
(2S,4S)-4-Methyloxane-2-methanol: Reduced form with a primary alcohol group.
Uniqueness
(2S,4S)-4-Methyloxane-2-carbaldehyde is unique due to its specific stereochemistry and functional groups, making it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical transformations while maintaining its chiral integrity sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2S,4S)-4-methyloxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
SMACBAXERQSHKA-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CCO[C@@H](C1)C=O |
SMILES canonique |
CC1CCOC(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)


![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)









